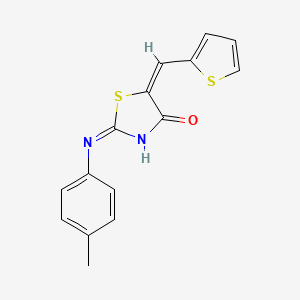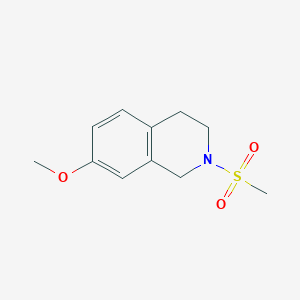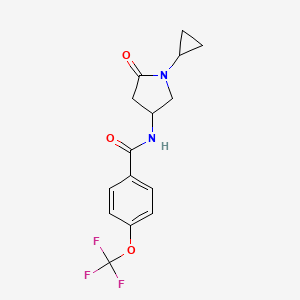
1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea” belongs to a class of organic compounds known as ureas, which contain a functional group derived from carbamic acid . It has a benzyl group attached to one of the nitrogen atoms of the urea and a 2-(furan-2-yl)-2-morpholinoethyl group attached to the other .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For instance, the reaction between homophthalic anhydride and imines has been used to prepare acids of type 1 having two stereogenic centers .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzyl group, a urea group, and a 2-(furan-2-yl)-2-morpholinoethyl group. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Ureas in general can undergo a variety of reactions, including hydrolysis, condensation, and addition reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . These could include its melting point, boiling point, solubility, and stability under various conditions .Scientific Research Applications
Acetylcholinesterase Inhibitors
Research on flexible urea derivatives, such as those incorporating furan units and morpholine functionalities, indicates potential as acetylcholinesterase inhibitors. These compounds are designed to optimize pharmacophoric interactions, suggesting that 1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea could be explored for neurodegenerative diseases treatment, specifically in conditions like Alzheimer's disease (Vidaluc et al., 1995).
Oxidative Rearrangement Studies
The oxidative rearrangement of furan derivatives has been studied, showing the conversion of furan-carboximidamides to acylaminofurans and further transformation into various biologically active compounds. This suggests that the furan component in this compound might be leveraged in synthetic organic chemistry for developing new pharmaceuticals or materials (Bobošíková et al., 2001).
Cardiac Myosin Activators
Compounds featuring urea groups and benzyl substituents have been identified as selective cardiac myosin ATPase activators. Given the structural similarities, this compound might possess potential in heart failure therapies by modulating cardiac myosin activity and improving cardiac function (Manickam et al., 2017).
Antiepileptic Properties
Urea derivatives, especially those incorporating morpholine groups, have been synthesized and evaluated for antiepileptic properties. These findings suggest that modifications incorporating elements like this compound could be valuable in developing new antiepileptic drugs (Prakash & Raja, 2011).
Chemosensing and Molecular Docking
Acylthiourea derivatives with furan components have shown promise in chemosensing, molecular docking, and antioxidant studies. These capabilities indicate a potential research avenue for this compound in developing sensors, studying protein-ligand interactions, and exploring antioxidant properties (Kalaiyarasi et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3-[2-(furan-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(19-13-15-5-2-1-3-6-15)20-14-16(17-7-4-10-24-17)21-8-11-23-12-9-21/h1-7,10,16H,8-9,11-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMHUWZDYXZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2963233.png)
![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2963238.png)
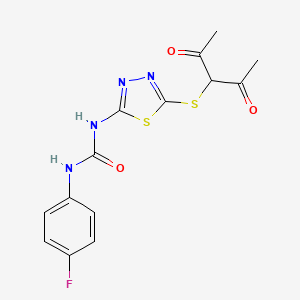
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963242.png)
![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)
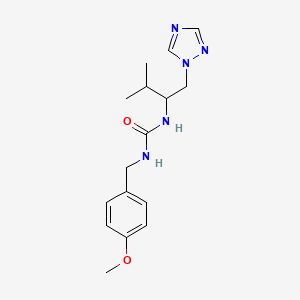
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2963246.png)
